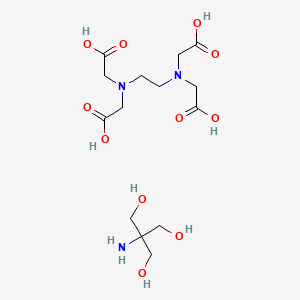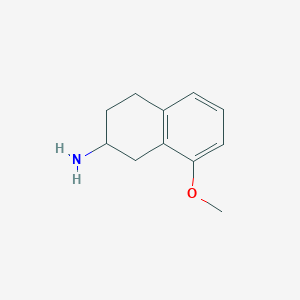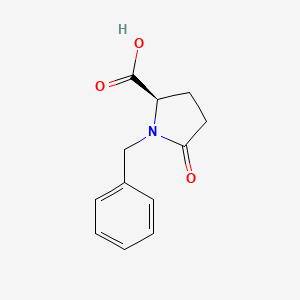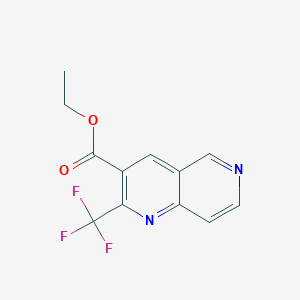
2-methyl-5-nitro-3-phenyl-1H-indole
Vue d'ensemble
Description
2-methyl-5-nitro-3-phenyl-1H-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Mécanisme D'action
Target of Action
The compound “2-methyl-5-nitro-3-phenyl-1H-indole” is known to interact with several targets. These include Protein kinase C theta (PKCθ) , Tubulin , Peptide-mimetic protease-activated receptor-1 (PAR-1) , Cytosolic phospholipase A2α , Cyclooxygenase (COX) , and Serotonin 5-HT6 Receptor Ligands . These targets play crucial roles in various biological processes, including cell signaling, cell structure and movement, inflammation, and neurotransmission.
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors . This suggests that “this compound” may interact with its targets in a similar manner, leading to changes in the activity of these targets and subsequent biological effects.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of PKCθ and COX can lead to anti-inflammatory effects . Interference with tubulin polymerization can disrupt cell division and movement . Antagonism of PAR-1 can affect platelet aggregation and other processes . The compound’s effect on Serotonin 5-HT6 Receptor Ligands suggests potential impacts on neurotransmission .
Pharmacokinetics
The properties of indole derivatives can vary widely depending on their specific chemical structures .
Result of Action
The molecular and cellular effects of “this compound” depend on its interactions with its targets and the biochemical pathways it affects. For example, its anti-inflammatory effects could result from the inhibition of PKCθ and COX . Its potential effects on cell division and movement could stem from its impact on tubulin polymerization .
Analyse Biochimique
Biochemical Properties
2-Methyl-5-nitro-3-phenyl-1H-indole interacts with several enzymes and proteins. It has been identified as an inhibitor of Protein kinase C theta (PKCθ), a key enzyme involved in cellular signaling . It also inhibits Tubulin polymerization, affecting cell structure and division .
Cellular Effects
The compound influences cell function by interacting with various cellular processes. Its inhibition of PKCθ and Tubulin polymerization can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits PKCθ and Tubulin polymerization, leading to changes in gene expression and cellular function .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with key enzymes like PKCθ . Specific information on the metabolic pathways it is involved in, including any enzymes or cofactors it interacts with, is not currently available.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with various proteins and enzymes . Specific information on its localization or accumulation is not currently available.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with various proteins and enzymes . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-3-phenyl-1H-indole typically involves the nitration of 2-methyl-3-phenylindole. One common method includes the reaction of 2-methyl-3-phenylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-5-nitro-3-phenyl-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation, typically at the 3-position.
Nucleophilic Substitution: The nitro group can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Nucleophilic Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-methyl-5-amino-3-phenyl-1H-indole.
Electrophilic Substitution: Halogenated or alkylated derivatives of the indole.
Nucleophilic Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
2-methyl-5-nitro-3-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-5-nitroindole: Lacks the phenyl group at the 3-position.
3-phenyl-5-nitroindole: Lacks the methyl group at the 2-position.
2-methyl-3-phenylindole: Lacks the nitro group at the 5-position.
Uniqueness
2-methyl-5-nitro-3-phenyl-1H-indole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the nitro group enhances its electrophilic character, while the phenyl and methyl groups influence its steric and electronic properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-methyl-5-nitro-3-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-15(11-5-3-2-4-6-11)13-9-12(17(18)19)7-8-14(13)16-10/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNKMHCGSIZJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294717 | |
| Record name | 2-Methyl-5-nitro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41018-87-5 | |
| Record name | 2-Methyl-5-nitro-3-phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41018-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-nitro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



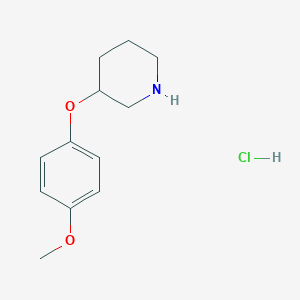
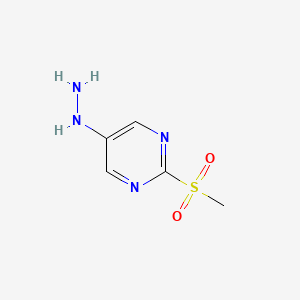
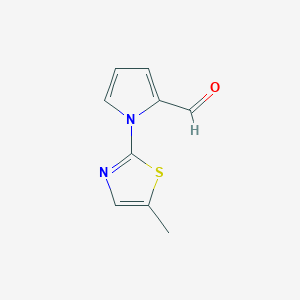
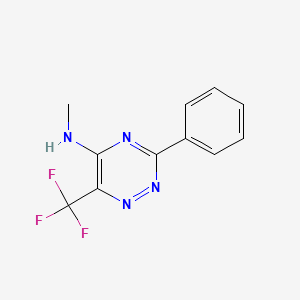
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)
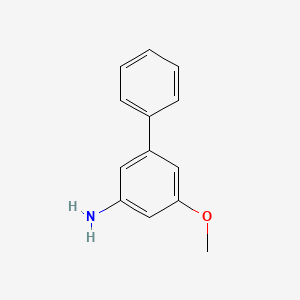
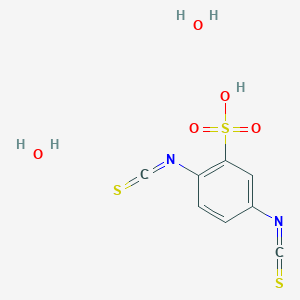
![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)
